Aztreonam-d6
Overview
Description
Ecteinascidin 743 is a tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia turbinata. It is a highly promising and potent antitumor agent, known for its activity against a variety of tumor cell lines at subpicomolar to nanomolar concentrations . Ecteinascidin 743 has shown remarkable antitumor activity in in vivo models and is currently being evaluated in clinical trials for its efficacy in treating various cancers .
Mechanism of Action
Target of Action
Aztreonam, the parent compound of Aztreonam-d6, primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, particularly in the final transpeptidation step of peptidoglycan synthesis .
Mode of Action
Aztreonam exhibits its bactericidal action by inhibiting bacterial cell wall synthesis . It achieves this by binding to PBP3 with high affinity . This binding inhibits the third and last stage of bacterial cell wall synthesis, thereby disrupting the structural integrity of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by Aztreonam is the peptidoglycan biosynthesis pathway . By binding to PBP3, Aztreonam depletes the feedstocks for peptidoglycan synthesis . This results in significant downstream increases in nucleotide metabolites and a release of lipids .
Pharmacokinetics
Aztreonam exhibits favorable pharmacokinetic properties. It is resistant to beta-lactamases, making it effective against many strains that are multiply-resistant to other antibiotics . After administration, Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . Approximately 60% to 70% of an intravenous or intramuscular dose is recovered in the urine within 12 hours .
Result of Action
The result of Aztreonam’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . By inhibiting the production of crucial cell wall precursors, Aztreonam may inflict damages on bacterial DNA .
Action Environment
Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that environmental factors such as pH, presence of serum, and oxygen levels can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Aztreonam-d6, like its parent compound Aztreonam, interacts with various enzymes and proteins. It has a high affinity for penicillin-binding protein 3 (PBP3), which plays a crucial role in bacterial cell wall synthesis . By binding to PBP3, this compound inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly Gram-negative bacteria. It has been found to be effective against bacteria expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . This suggests that this compound can influence cell function by disrupting cell wall synthesis, thereby inhibiting bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PBP3, thereby inhibiting bacterial cell wall synthesis . This binding interaction disrupts the normal function of the enzyme, leading to a halt in the production of the bacterial cell wall and ultimately causing bacterial cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, research on Aztreonam suggests that the combination of Aztreonam with avibactam shows promising effectiveness against most carbapenemase-producing Gram-negatives . This indicates that this compound may also exhibit similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on Aztreonam has shown that bolus dosing with higher Aztreonam concentrations resulted in increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Aztreonam. The combination of Aztreonam and avibactam has been found to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .
Transport and Distribution
Aztreonam, and by extension this compound, is practically completely absorbed after intramuscular injection . After intravenous injection, plasma concentrations follow a 2-compartment open model, with a volume of distribution at steady-state (Vd ss) after intravenous or intramuscular injection of about 0.16 L/kg (0.42 L/kg for the free drug) .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of bacterial cell wall synthesis where it interacts with PBP3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Ecteinascidin 743 involves a convergent approach from five building blocks of almost equal size. The synthesis takes 23 steps starting from L-3-hydroxy-4-methoxy-5-methyl phenylalanol, with an overall yield of 3% . The key steps include the construction of the D-E segment by highly diastereoselective Pictet-Spengler condensation, diastereoselective N-alkylation, and one-pot deprotection/cyclization leading to a 1,4-bridged 10-membered ring .
Industrial Production Methods: Industrial production methods for Ecteinascidin 743 involve the preparation of intermediates through protecting group conversion, esterification, and intramolecular cyclization reactions. These methods are designed to be mild, simple, and cost-effective, making them suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Ecteinascidin 743 undergoes several types of chemical reactions, including alkylation, where it forms covalent adducts by reacting with the N2 position of guanine in the minor groove of DNA . This interaction results in DNA bending towards the major groove, a unique feature among DNA-interactive agents .
Common Reagents and Conditions: The reactions involving Ecteinascidin 743 typically require specific conditions such as the presence of a chiral phase transfer catalyst for protecting group conversion and mild conditions for esterification and cyclization .
Major Products Formed: The major products formed from the reactions of Ecteinascidin 743 include covalent DNA adducts, which are crucial for its antitumor activity .
Scientific Research Applications
Ecteinascidin 743 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique DNA-binding properties and its ability to form covalent adducts . In biology and medicine, Ecteinascidin 743 is being evaluated for its antitumor activity and its potential as a chemotherapeutic agent . It has shown promising results in clinical trials for treating various cancers, including soft tissue sarcomas and gastrointestinal stromal tumors . Additionally, Ecteinascidin 743 is being investigated for its ability to modulate the tumor microenvironment and its potential use in combination therapies .
Comparison with Similar Compounds
Ecteinascidin 743 is structurally similar to other tetrahydroisoquinoline natural products, such as saframycins and renieramycins . it stands out due to its potent antitumor activity and unique DNA-binding properties . Unlike other similar compounds, Ecteinascidin 743 has shown significant efficacy in clinical trials and is approved for the treatment of certain cancers . The major emphasis has been on Ecteinascidin 743 because it was the most abundant and potent compound isolated from the tunicate extract .
List of Similar Compounds:- Saframycins
- Renieramycins
- Jorumycins
Ecteinascidin 743’s unique ability to bend DNA towards the major groove and its potent antitumor activity make it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-XFXAWXATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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